1-(Carboxymethyl)-1H-tetrazole
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Overview
Description
2-(1H-1,2,3,4-tetrazol-1-yl)acetate is a chemical compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocycles. Tetrazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of 2-(1H-1,2,3,4-tetrazol-1-yl)acetate makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3,4-tetrazol-1-yl)acetate typically involves the reaction of ethyl bromoacetate with sodium azide, followed by cyclization to form the tetrazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
- Ethyl bromoacetate reacts with sodium azide to form ethyl azidoacetate.
- Cyclization of ethyl azidoacetate in the presence of a base, such as triethylamine, leads to the formation of 2-(1H-1,2,3,4-tetrazol-1-yl)acetate.
Industrial Production Methods
Industrial production of 2-(1H-1,2,3,4-tetrazol-1-yl)acetate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for the safe handling of azides. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3,4-tetrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of the tetrazole ring can lead to the formation of amines.
Substitution: The acetate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are employed.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives of 2-(1H-1,2,3,4-tetrazol-1-yl)acetate.
Scientific Research Applications
2-(1H-1,2,3,4-tetrazol-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioisostere for carboxylic acids, which can enhance the pharmacokinetic properties of drug candidates.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as high nitrogen content for energetic materials.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3,4-tetrazol-1-yl)acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The tetrazole ring can interact with enzymes and receptors, mimicking the behavior of carboxylic acids due to its similar pKa value.
Pathways Involved: The compound can inhibit specific enzymes or modulate receptor activity, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity.
Comparison with Similar Compounds
2-(1H-1,2,3,4-tetrazol-1-yl)acetate can be compared with other tetrazole derivatives:
2-hydroxyethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate: Similar structure but with a hydroxyethyl group, which may alter its solubility and reactivity.
1-(2,4-dihydroxybenzothioyl)-1H-tetrazole: Contains additional functional groups that provide different biological activities.
3-aryl-1-(5-phenyl-1H-tetrazol-1-yl)prop-2-en-1-one: A more complex structure with potential antifungal activity.
The uniqueness of 2-(1H-1,2,3,4-tetrazol-1-yl)acetate lies in its simple structure, which allows for easy modification and functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C3H3N4O2- |
---|---|
Molecular Weight |
127.08 g/mol |
IUPAC Name |
2-(tetrazol-1-yl)acetate |
InChI |
InChI=1S/C3H4N4O2/c8-3(9)1-7-2-4-5-6-7/h2H,1H2,(H,8,9)/p-1 |
InChI Key |
GRWAIJBHBCCLGS-UHFFFAOYSA-M |
Canonical SMILES |
C1=NN=NN1CC(=O)[O-] |
Origin of Product |
United States |
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